Aluminum nicotinate

Description

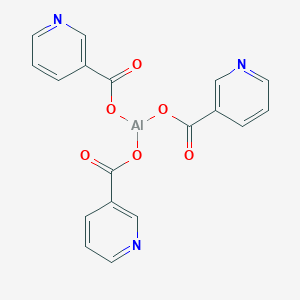

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1976-28-9 |

|---|---|

Molecular Formula |

C18H12AlN3O6 |

Molecular Weight |

393.3 g/mol |

IUPAC Name |

aluminum;pyridine-3-carboxylate |

InChI |

InChI=1S/3C6H5NO2.Al/c3*8-6(9)5-2-1-3-7-4-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3 |

InChI Key |

NSFYKDVWNTWJOK-UHFFFAOYSA-K |

SMILES |

C1=CC(=CN=C1)C(=O)O[Al](OC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3 |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Al+3] |

Other CAS No. |

1976-28-9 |

Related CAS |

59-67-6 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation of Aluminum Nicotinate

Chemical Synthesis Pathways of Aluminum Nicotinate (B505614)

The synthesis of aluminum nicotinate typically involves reactions between nicotinic acid and various aluminum precursors.

Reaction Mechanisms Involving Nicotinic Acid and Aluminum Precursors

Nicotinic acid (niacin) is a pyridinecarboxylic acid, characterized by a pyridine (B92270) ring with a carboxylic acid group wikipedia.orgflybase.org. This compound is formed when the carboxylic acid group of nicotinic acid reacts with an aluminum source, leading to the formation of a salt. The general principle involves the deprotonation of the carboxylic acid to form the nicotinate anion, which then coordinates with aluminum ions.

Common aluminum precursors for such reactions include aluminum chloride (AlCl₃), aluminum hydroxide (B78521) (Al(OH)₃), and aluminum isopropoxide (Al(O-i-Pr)₃) wikipedia.orgnih.govwikipedia.orgnih.gov. The reaction mechanism generally proceeds via a neutralization or ligand exchange reaction. For instance, with aluminum hydroxide, the reaction would involve the acid-base interaction where the nicotinic acid donates a proton to the hydroxide, forming water and the this compound salt.

Reaction with Aluminum Hydroxide: 3 C₆H₅NO₂ (Nicotinic acid) + Al(OH)₃ → Al(C₆H₄NO₂)₃ + 3 H₂O In this reaction, three molecules of nicotinic acid react with one molecule of aluminum hydroxide to yield this compound and three molecules of water. This is a common method for forming metal carboxylate salts.

Reaction with Aluminum Chloride: 3 C₆H₅NO₂ (Nicotinic acid) + AlCl₃ → Al(C₆H₄NO₂)₃ + 3 HCl This reaction would involve the displacement of chloride ions by nicotinate anions. Due to the acidic byproduct (HCl), this reaction might require a base to neutralize the acid and drive the reaction to completion, or specific conditions to manage the corrosive nature of HCl.

The formation of metal nicotinate derivatives, such as morphine 3-nicotinate, typically involves esterification reactions with nicotinic acid, highlighting the reactivity of the carboxylic acid group ontosight.ai. While this compound is a salt rather than an ester, the principle of the nicotinate moiety binding to a central atom remains consistent.

Optimization of Synthetic Conditions for this compound Yield and Purity

Optimizing synthetic conditions is critical for maximizing the yield and purity of this compound. Key parameters that influence these outcomes include temperature, reaction time, solvent choice, and reactant stoichiometry acs.org.

For the synthesis of metal carboxylates, conditions such as pH control, solvent polarity, and the method of mixing reactants can significantly impact the reaction. For instance, in the synthesis of other pyridine esters, optimal conditions have been identified to achieve high yields, such as specific molar ratios of reactants, solvent types (e.g., n-hexane), temperature (e.g., 50 °C), and reaction time (e.g., 48 hours) nih.gov. While these specific conditions are for pyridine esters, they illustrate the types of parameters that would be optimized for this compound.

General strategies for optimizing chemical reactions to enhance yield and purity often involve:

Temperature Control: Reactions can be accelerated by increasing temperature, but excessive heat can lead to degradation or side reactions acs.org.

Solvent Selection: The choice of solvent can influence solubility of reactants and products, reaction rate, and selectivity .

Reactant Ratio: Stoichiometric or slightly altered ratios of reactants can maximize conversion to the desired product and minimize impurities acs.org.

Reaction Time: Sufficient time is needed for the reaction to reach completion, but prolonged reaction times can increase byproduct formation acs.org.

pH Management: For reactions involving acids and bases, maintaining an optimal pH range is crucial for product formation and stability.

Purification Techniques: Techniques such as recrystallization or chromatography are essential to isolate the pure product from unreacted starting materials and byproducts .

By systematically varying these parameters, researchers can identify the most efficient and effective pathway for producing high-purity this compound.

Spectroscopic and Structural Elucidation Techniques for this compound

Spectroscopic techniques are indispensable for confirming the formation and elucidating the structure of this compound.

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are powerful tools for identifying functional groups and understanding the bonding environment within a molecule. For this compound, these techniques would provide characteristic vibrational modes associated with the nicotinate ligand and its coordination to the aluminum center.

Key vibrational modes to observe would include:

Carboxylate Stretching Frequencies (COO⁻): In free nicotinic acid, the carboxylic acid group has distinct C=O and C-O stretching vibrations. Upon deprotonation and coordination to a metal ion like aluminum, these modes shift and split, indicating the formation of the carboxylate anion and its binding mode (e.g., monodentate, bidentate, or bridging) to the metal researchgate.net.

Pyridine Ring Vibrations: The characteristic ring vibrations of the pyridine moiety would also be present, potentially showing shifts depending on the influence of the coordinated aluminum ion on the electron density of the ring.

Al-O Vibrations: Direct vibrations between aluminum and oxygen atoms from the carboxylate group would confirm the coordination, although these often occur in the far-IR region.

The presence and shifts of these peaks compared to free nicotinic acid would confirm the successful formation of this compound and provide insights into its coordination chemistry.

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions within molecules, particularly those with chromophores. Nicotinic acid and its derivatives exhibit characteristic UV absorption spectra due to the π-electron system of the pyridine ring and the carboxylic acid group nih.gov.

For this compound, the UV-Vis spectrum would show absorption bands related to the electronic transitions of the nicotinate ligand. Shifts in the absorption maxima (λmax) or changes in intensity compared to free nicotinic acid could indicate the coordination of the nicotinate ligand to the aluminum ion. Such shifts often arise from changes in the electronic environment of the chromophore upon complexation uzh.chbioglobax.com. For instance, the formation of complexes can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption bands uitm.edu.my.

While specific UV-Vis data for this compound were not found, studies on other aluminum complexes, such as aluminum polyphosphate with Rhodamine B, show that complex formation can lead to significant hypsochromic shifts in absorption spectra researchgate.net. Similarly, the interaction of aluminum with nicotinate could induce observable changes in the UV-Vis profile, providing evidence of complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Nicotinate Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a definitive technique for structural elucidation, providing detailed information about the chemical environment of hydrogen and carbon atoms within a molecule. While direct NMR data for this compound might be challenging due to the quadrupolar nature of aluminum and potential solubility issues, NMR is extensively used for characterizing nicotinate derivatives mdpi.comtmkarpinski.comrsc.orgnih.gov.

For this compound, if soluble in a suitable deuterated solvent, NMR would provide:

¹³C NMR: Signals for the carbon atoms of the pyridine ring and the carboxylate carbon. Changes in the chemical shifts of these carbons, especially the carboxylate carbon, would be highly indicative of coordination to aluminum.

NMR is a powerful tool for confirming the integrity of the nicotinate ligand and its attachment to the aluminum center by providing atom-specific structural details. For example, NMR has been used to confirm the structure of glycyrrhizin (B1671929) nicotinate derivatives, with characteristic signals for methyl groups and aromatic protons of nicotinic acid mdpi.com.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS), particularly electrospray ionization mass spectrometry (ESI-MS), serves as a crucial analytical technique for the identification and characterization of novel ligands and their metal complexes researchgate.net. While the investigation of metal complexes and organometallic compounds via MS can be challenging, ESI-MS has been successfully employed to characterize various metal cage complexes and to identify active species in catalytic reactions involving nicotinate ligands researchgate.netuvic.caacs.org. For instance, ESI-mass spectral analysis has been utilized to identify trinuclear heterometallic species, such as [(CuL)2Mn(nic)(H2O)]+ and [(CuL)2Mn(nic)]+, which are active in catalytic processes, thereby aiding in the proposal of probable reaction mechanisms involving radical intermediates acs.org. However, specific detailed fragmentation pathway analysis for the nicotinate ligand within the this compound complex has not been extensively reported in the available literature. General studies on metal nicotinate complexes, including those involving methyl and ethyl nicotinate, have used ESI-MS to study photoinduced nitric oxide release, demonstrating the technique's applicability in understanding the behavior of these compounds in solution researchgate.net.

X-ray Diffraction (XRD) Analysis of this compound and Related Complexes

X-ray Diffraction (XRD) is a powerful technique for determining the crystal structure and coordination environment within metal complexes. While a direct crystal structure for the simple this compound salt is not widely reported, XRD studies of related aluminum-nicotinate complexes and other metal nicotinate compounds offer significant insights. For example, a single-crystal X-ray diffraction study revealed the supramolecular dimeric complex [(μ-oxo)bis(tetra-15-crown-5-phthalocyaninato)(nicotinato)aluminum(III)]tetra(rubidium) bis(nicotinate). In this complex, two aluminum crown-phthalocyaninate nicotinate molecules are linked via an Al-O-Al bridge, with rubidium cations sandwiching the crown ether moieties nih.govacs.org.

The nicotinate ligand exhibits diverse coordination capabilities when binding to metal centers, utilizing its carboxylate group and the pyridine ring's nitrogen atom. These bonding modes can include monodentate, bidentate, and tridentate coordination, as well as bridging arrangements researchgate.netresearchgate.net. XRD analyses of various transition metal nicotinate complexes, such as those of copper(II), cobalt(II), nickel(II), cadmium(II), silver(I), manganese(II), and zinc(II), have revealed a range of coordination geometries, including distorted square pyramidal, distorted octahedral, and Y-shaped trigonal coordination researchgate.netresearchgate.netiucr.orgacs.orgtandfonline.com. These studies demonstrate the formation of various structural motifs, from discrete dimeric and tetrameric units to one-dimensional polymeric chains and two- or three-dimensional framework structures, often stabilized by hydrogen bonding networks researchgate.netiucr.orgacs.orgtandfonline.com.

XRD has also been applied in the context of aluminum coatings, where nicotinic acid was used as an additive. These studies examined the crystal orientations of aluminum deposits, showing that the presence of nicotinic acid can influence the plane intensities of the aluminum deposits researchgate.net.

Solution Chemistry and Speciation Studies of Nicotinate Complexes

The solution chemistry of nicotinic acid and its complexes with various metal ions has been investigated, primarily through potentiometric titrations, to determine complexation tendencies and stability constants in aqueous media researchgate.netinnovareacademics.inacs.org. Nicotinic acid in aqueous solution can exist in different forms: neutral molecules (HL), cations [H2L]+, and anions L- researchgate.net.

Studies on binary complexes of nicotinic acid with divalent metal ions (e.g., Cu(II), Ni(II), Co(II), Cd(II)) have reported the formation of 1:1 and 1:2 metal-ligand complexes innovareacademics.in. The order of stability constants for these binary complexes generally follows the Irving-William natural order, with copper(II) typically forming the most stable complexes (e.g., Cu > Ni > Co > Cd) innovareacademics.in. For trivalent metal ions, it has been shown that Fe(III) interacts with pyridinecarboxylic acids in aqueous solution, forming complex cations through the coordination of the metal cation with the oxygen of the carboxyl group researchgate.net.

While direct speciation studies specifically for this compound in aqueous solution are not extensively detailed in the provided search results, research on the complexation of Al(III) with related aroylhydrazones derived from nicotinic acid hydrazide has determined relatively high conditional stability constants for 1:1 complexes in buffered dioxane/water mixtures researchgate.net. This suggests that aluminum can form stable complexes with nicotinic acid derivatives in solution, likely involving coordination through the carboxylate group. The knowledge of stability constants is crucial for understanding the behavior of metal chelates in solution and their potential roles in biological systems innovareacademics.in.

Thermal and Stability Analyses of this compound Complexes

Research into the chemical properties of this compound has included studies aimed at elucidating its thermal stability ontosight.ai. This compound is described as a white, amorphous powder that is insoluble in water and alcohol but soluble in diluted mineral acids drugfuture.com.

Differential Scanning Calorimetry (DSC) Applications

Differential Scanning Calorimetry (DSC) is a widely utilized thermal analysis technique for characterizing crystalline materials, including pharmaceutical compounds. It provides valuable insights into physical transformations such as melting, polymorph conversions, and other temperature-related events, by measuring the heat absorbed (endothermic) or released (exothermic) by a sample nih.gov.

For metal nicotinate complexes, DSC curves typically exhibit endothermic peaks corresponding to dehydration processes and subsequent ligand decomposition akjournals.comresearchgate.net. For instance, DSC studies on cobalt(II) and nickel(II) nicotinate complexes showed a first endothermic peak around 162 °C and 189 °C, respectively, attributed to dehydration. A second endothermic peak, observed around 427 °C and 423 °C, was linked to ligand decomposition akjournals.com. DSC has also been employed to determine enthalpies of dehydration and evaluate phase transitions in magnesium nicotinate complexes researchgate.net.

Beyond simple metal salts, DSC has been applied to assess the thermal stability and mesophase thermal stabilities of supramolecular hydrogen-bonding complexes derived from aryl nicotinate, where mesophase thermal stabilities ranging from 22.4 °C to 39.8 °C were observed rsc.org. DSC analysis of inositol (B14025) nicotinate, another nicotinic acid derivative, has demonstrated its good crystallinity and provided insights into its melting characteristics google.com. Samples for DSC analysis are typically weighed into aluminum hermetic pans and heated at controlled rates, often under an inert atmosphere like nitrogen nih.govrsc.orgresearchgate.netnih.govgoogle.comtainstruments.com.

Thermogravimetric Analysis (TGA) for Decomposition Pathway Elucidation

Thermogravimetric Analysis (TGA) is an indispensable technique for evaluating the thermal stability and compositional changes of materials as a function of temperature. It provides crucial data on decomposition patterns, phase transitions, and potential reactions occurring within a compound longdom.org.

Studies on various metal nicotinate complexes, including those of cobalt, nickel, manganese, iron, copper, and zinc, have extensively utilized TGA to elucidate their thermal decomposition pathways akjournals.comabq.org.brresearchgate.net. These analyses often reveal mass losses occurring in single, two, or three distinct steps abq.org.br. The final residues after thermal decomposition are typically the respective metal oxides (e.g., Mn3O4, Fe2O3, Co3O4, NiO, CuO, ZnO) researchgate.netresearchgate.net. The main gaseous products identified during the thermal decomposition of metal nicotinates commonly include water (H2O), carbon monoxide (CO), carbon dioxide (CO2), and pyridine abq.org.brresearchgate.net.

TGA is also valuable in catalysis research, where it can be used to study the thermal decomposition of catalysts post-reaction, revealing mass loss associated with coking, sintering, or other deactivation processes. It can also monitor mass changes related to the formation or decomposition of reaction intermediates, offering insights into reaction mechanisms longdom.org. The thermal stability of anhydrous compounds can be influenced by the atmosphere used during TGA, with oxidizing atmospheres potentially accelerating the onset of thermal decomposition researchgate.net.

Theoretical and Computational Investigations of Aluminum Nicotinate and Nicotinate Complexes

Quantum Chemical Calculations (Density Functional Theory) for Molecular Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules and materials. It allows for the accurate prediction of molecular geometries, vibrational frequencies, and electronic properties by focusing on the electron density rather than the complex many-electron wave function wikipedia.orgfishersci.fithegoodscentscompany.comguidetopharmacology.org. For aluminum nicotinate (B505614), DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This structural information is foundational for all subsequent electronic and reactivity analyses. Studies on similar metal-ligand complexes and nicotinate derivatives frequently utilize DFT to optimize molecular structures, providing a reliable basis for understanding the coordination environment of aluminum with the nicotinate ligands wikipedia.orgfishersci.fithegoodscentscompany.comguidetopharmacology.orgwikipedia.orgsarchemlabs.com.

Illustrative Data Table: Optimized Bond Lengths and Angles in Aluminum Nicotinate (Hypothetical DFT Data)

| Bond/Angle Type | Atom 1 | Atom 2 | Atom 3 (for angle) | Optimized Value (Å / degrees) |

| Bond Length | Al | O (carboxylate) | - | 1.85 - 1.95 |

| Bond Length | C (pyridine) | N (pyridine) | - | 1.33 - 1.35 |

| Bond Length | C (carbonyl) | O (carbonyl) | - | 1.22 - 1.24 |

| Bond Angle | O-Al-O | - | - | 90 - 120 |

| Bond Angle | C-C-N (pyridine) | - | - | 118 - 122 |

Note: The values in this table are illustrative and represent typical ranges for such bonds and angles in metal-carboxylate complexes and pyridine (B92270) derivatives. Actual values would be derived from specific DFT calculations on this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in predicting a molecule's chemical reactivity, stability, and electronic transitions nih.govfishersci.at. The HOMO represents the electron-donating ability, while the LUMO indicates the electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_g), is a key indicator of molecular stability and reactivity; a smaller gap often suggests higher reactivity thegoodscentscompany.comfishersci.atthegoodscentscompany.com. For this compound, FMO analysis would reveal the regions most likely to participate in electron transfer processes. For instance, in other nicotinate derivatives, electron density in HOMO orbitals is often concentrated on electron-donor groups and the pyridine ring, while LUMO density might be found on electron-accepting sites xenbase.org.

Illustrative Data Table: Frontier Molecular Orbital Energies (Hypothetical DFT Data)

| Orbital | Energy (eV) | Description (Expected Localization) |

| LUMO | -1.5 to -2.5 | Pyridine ring, carboxylate group (electron-deficient) |

| HOMO | -5.0 to -6.0 | Carboxylate oxygen atoms, nitrogen atom of pyridine (electron-rich) |

| E_g (LUMO-HOMO Gap) | 3.0 to 4.0 | Molecular stability/reactivity indicator |

Note: The values in this table are illustrative. Actual values would be specific to the optimized structure of this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule, indicating regions that are susceptible to electrophilic (electron-deficient, typically blue) or nucleophilic (electron-rich, typically red) attack wikipedia.orgfishersci.fithegoodscentscompany.comsci-toys.comwikipedia.org. For this compound, MEP mapping would highlight the electrostatic landscape, showing areas of positive potential (e.g., around the aluminum center and hydrogen atoms) and negative potential (e.g., around the oxygen atoms of the carboxylate group and the nitrogen atom of the pyridine ring). This information is crucial for understanding how this compound might interact with other molecules, including hydrogen bonding or coordination interactions wikipedia.orgfishersci.fithegoodscentscompany.comsci-toys.comwikipedia.org.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the bonding characteristics, hybridization of atoms, and charge delocalization within a molecule. It transforms the molecular wave function into localized orbitals corresponding to Lewis-like structures (bonds and lone pairs) and non-Lewis orbitals (antibonds and Rydberg orbitals). By examining the interactions between filled Lewis-type NBOs and empty non-Lewis NBOs (second-order perturbation theory analysis), NBO analysis quantifies the stabilization energy arising from hyperconjugative interactions and charge transfer. For this compound, NBO analysis would elucidate the nature of the Al-O bonds, the delocalization within the nicotinate ligand, and the extent of charge transfer from the ligand to the aluminum center. This can reveal the strength and covalent/ionic character of the coordination bonds.

Illustrative Data Table: Key NBO Second-Order Perturbation Energies (Hypothetical DFT Data)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Description |

| O (lone pair) | Al-O (antibond) | 10-25 | Charge transfer from oxygen lone pair to Al-O antibond, strengthening the bond. |

| N (pyridine lone pair) | Al (empty orbital) | 5-15 | Potential coordination interaction or secondary stabilization. |

| C=O (pi bond) | C-C (pi antibond) | 15-30 | Delocalization within the carboxylate group. |

Note: The values in this table are illustrative. E(2) represents the stabilization energy due to electron delocalization.

Fukui Function Analysis for Reactive Site Prediction

Fukui functions are local reactivity descriptors derived from conceptual DFT that identify the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack. The Fukui function f+(r) indicates sites prone to nucleophilic attack (where electron density would most favorably increase), f-(r) indicates sites prone to electrophilic attack (where electron density would most favorably decrease), and f0(r) indicates sites prone to radical attack. For this compound, Fukui function analysis would pinpoint the specific atoms or regions within the molecule that are most likely to react with other chemical species. For instance, the carboxylate oxygen atoms or the pyridine nitrogen might show high Fukui indices for electrophilic attack, while certain carbon atoms could be susceptible to nucleophilic or radical reactions.

Illustrative Data Table: Condensed Fukui Indices for this compound (Hypothetical DFT Data)

| Atom/Site | f_k+ (Nucleophilic Attack) | f_k- (Electrophilic Attack) | f_k0 (Radical Attack) |

| O (carboxylate) | 0.05 - 0.15 | 0.20 - 0.30 | 0.10 - 0.20 |

| N (pyridine) | 0.02 - 0.08 | 0.15 - 0.25 | 0.08 - 0.15 |

| Al (metal center) | 0.10 - 0.20 | 0.01 - 0.05 | 0.05 - 0.10 |

| C (pyridine ortho to N) | 0.03 - 0.07 | 0.05 - 0.10 | 0.04 - 0.08 |

Note: The values in this table are illustrative and represent relative reactivity. Higher values indicate greater reactivity at that site for the corresponding type of attack.

Solvent Effects on Electronic Parameters: Implicit Solvation Models

The electronic properties and reactivity of a molecule can be significantly influenced by its surrounding environment, particularly in solution. Implicit solvation models are computational approaches that represent the solvent as a continuous dielectric medium, rather than explicitly modeling individual solvent molecules. This approach, such as the Polarizable Continuum Model (PCM) or Universal Solvation Model based on Density (SMD), is computationally efficient and allows for the investigation of solvent polarity effects on molecular parameters wikipedia.org. For this compound, implicit solvation models would be used to calculate how the solvent environment (e.g., water, ethanol, chloroform) affects its molecular structure, FMO energies, dipole moment, and charge distribution. For example, polar solvents can lead to stabilization of certain conformations or changes in the HOMO-LUMO gap, influencing reactivity wikipedia.org.

Illustrative Data Table: Solvent Effects on Key Electronic Parameters (Hypothetical DFT Data)

| Parameter | Gas Phase | Water (Implicit Model) | Ethanol (Implicit Model) |

| HOMO Energy (eV) | -5.50 | -5.80 | -5.65 |

| LUMO Energy (eV) | -2.00 | -2.30 | -2.15 |

| Dipole Moment (Debye) | 5.2 | 6.5 | 5.8 |

| HOMO-LUMO Gap (eV) | 3.50 | 3.50 | 3.50 |

Note: The values in this table are illustrative. Changes in these parameters due to solvent effects would be specific to this compound.

Molecular Dynamics Simulations and Conformational Analysis

Stability in Solution : Investigate the stability of the this compound complex in various solvent environments over time, including potential dissociation or aggregation phenomena.

Interaction with Biological Systems : If relevant, MD simulations could model the interaction of this compound with biomolecules (e.g., proteins, membranes) to understand binding mechanisms, conformational changes upon binding, and diffusion pathways.

Radial Distribution Functions (RDFs) : Analyze the spatial distribution of solvent molecules or other ions around the this compound complex, providing insights into solvation shells and specific solute-solvent interactions.

MD simulations complement quantum chemical calculations by providing a dynamic perspective, accounting for thermal motion and explicit solvent interactions over time, which are crucial for understanding real-world behavior.

Illustrative Data Table: Molecular Dynamics Simulation Parameters and Outputs (Hypothetical MD Data)

| Parameter | Value/Description |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Force Field | CHARMM/AMBER (or similar) |

| Solvent Model | Explicit Water (e.g., TIP3P) |

| Key Output 1 | Root Mean Square Deviation (RMSD) of complex over time (e.g., 0.5-1.5 Å fluctuation) |

| Key Output 2 | Radial Distribution Function (RDF) of water oxygen around Al (e.g., first peak at ~2.0 Å) |

| Key Output 3 | Conformational Clusters (e.g., 3 major conformers identified) |

Note: The values in this table are illustrative and represent typical outputs from MD simulations. Actual findings would be specific to the simulated system of this compound.

Biological and Biochemical Research on Nicotinate Complexes in Non Human Systems

In Vitro Biochemical Investigations

In vitro studies provide a controlled environment to explore the molecular and cellular interactions of chemical compounds. For Aluminum nicotinate (B505614), investigations often focus on its potential impact on metabolic pathways and cellular responses.

Nicotinic acid, the organic ligand in Aluminum nicotinate, serves as a crucial precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). wikipedia.orgncats.ioresearchgate.net These coenzymes are fundamental to numerous enzymatic reactions across all living organisms, acting as electron carriers in redox processes and participating in various metabolic pathways. ncats.ioresearchgate.netguidetopharmacology.orgwikipedia.orgnih.gov NAD glycohydrolase is an enzyme involved in NAD metabolism. While the broader role of nicotinic acid derivatives in enzymatic interactions through NAD and NADP is well-established, specific in vitro studies detailing the direct interaction of this compound with enzymes such as NAD glycohydrolase are not extensively reported in the current literature. The primary biological activity attributed to this compound in general research is its potential influence on lipid metabolism. ontosight.aiwikipedia.orgncats.io

Nicotinate metabolites, primarily NAD and NADP, are recognized as vital signal-carrying molecules that exert critical functions in cellular processes. researchgate.netnih.govfrontiersin.org Beyond their role as coenzymes in energy metabolism and electron transfer, NAD and its metabolites function in various cell signaling pathways. researchgate.netnih.gov These include pathways regulating gene expression, cell cycle progression, and DNA repair. researchgate.net NAD and NADP metabolites, such as adenosine (B11128) 5'-diphosphoribose (ADP-ribose), cyclic ADP-ribose, and nicotinic acid adenine dinucleotide phosphate (NAADP), have been identified as key second messengers in Ca2+ signaling. nih.gov Despite the significant roles of nicotinate metabolites in these pathways, direct research specifically investigating the influence of this compound on these precise cellular signaling cascades in non-human systems is not widely documented.

Nicotinic acid, as a precursor to NAD and NADP, indirectly contributes to DNA repair mechanisms, as these coenzymes are involved in processes like ADP-ribose transfer reactions that play a role in DNA repair. wikipedia.orgresearchgate.net Conversely, aluminum ions (Al) have been shown to induce DNA damage and inhibit DNA repair in various cellular models. Studies using human peripheral blood lymphocytes demonstrated that aluminum chloride (AlCl3) can induce DNA damage in a dose-dependent manner and decrease the cells' repair capacity, indicating an inhibition of DNA repair by aluminum. nih.govresearchgate.net Aluminum's genotoxic activity may involve mechanisms such as modification of chromatin structure, induction of reactive oxygen species, and liberation of DNase from lysosomes. journalgrid.com While aluminum itself can cause DNA damage, research on a Copper(I)-nicotinate complex, when administered alongside aluminum chloride in Wistar rats, showed a decrease in DNA damage, suggesting a protective effect of the nicotinate complex against aluminum-induced genetic damage. ijpras.com However, direct evidence specifically linking this compound to the modulation of DNA damage response and repair mechanisms is not explicitly available in the provided search results.

This compound has been reported to possess antioxidant properties. ontosight.ai This suggests a potential role in mitigating oxidative stress, which is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates. Aluminum itself is a known inducer of oxidative stress in various biological systems, including plant cells and animal tissues. preprints.orgresearchgate.netnih.govfrontiersin.orgresearchgate.netcas.cz Aluminum toxicity can lead to the generation of superoxides, free radicals, and other ROS, disrupting normal redox reactions and causing oxidative damage to macromolecules like lipids and proteins. preprints.orgresearchgate.netnih.govcas.cz In studies involving a Copper(I)-nicotinate complex, significant improvements were observed in reducing oxidative stress parameters in an aluminum-induced Alzheimer's disease model in Wistar rats. ijpras.comresearchgate.net This indicates that nicotinate complexes can modulate oxidative stress in the presence of aluminum, although specific in vitro data on the direct antioxidant mechanisms of this compound in cellular models are limited in the provided information.

The uptake and interaction of aluminum in cellular systems are complex processes. In plants, aluminum ions (Al3+) are absorbed primarily through the root system, leading to changes in root physiology and cellular biochemistry. nih.gov Plants have developed mechanisms to cope with aluminum stress, including exclusion strategies (e.g., secretion of organic acids like malate (B86768) and citrate (B86180) to chelate aluminum in the rhizosphere) and internal tolerance mechanisms (e.g., compartmentalization of aluminum in vacuoles or chelation by organic acids and proteins within the cell). frontiersin.org Genes encoding aluminum transporters, such as nicotinate riboside transporter 1 (NRAT1) in rice, are involved in aluminum tolerance. researchgate.netmdpi.com While these studies highlight the cellular handling of aluminum and the role of some nicotinate-related transporters in aluminum tolerance, direct investigations specifically on how this compound influences the cellular uptake or intracellular interaction of aluminum are not detailed in the provided search results. The focus in the literature is more on the toxicity and transport of free aluminum ions and the general role of nicotinate or nicotinate riboside in plant aluminum tolerance.

Modulation of Oxidative Stress by Nicotinate Complexes in Cellular Models

In Vivo Studies in Non-Human Animal Models

In vivo studies provide a more holistic understanding of a compound's effects within a living organism. For this compound, direct comprehensive in vivo studies focusing on the detailed biological and biochemical mechanisms outlined are not widely reported. Its primary known application in a biological context is as a hypolipidemic agent. wikipedia.org

One relevant in vivo study, though not directly on this compound, investigated the effects of a Copper(I)-nicotinate complex in a Wistar rat model of aluminum chloride-induced Alzheimer's disease. This study revealed that the Copper(I)-nicotinate complex significantly improved biochemical parameters of oxidative stress in the brain, such as increasing total antioxidant capacity (TAC) and reducing myeloperoxidase (MPO), acetylcholinesterase (AchE), and nitric oxide (NO) levels. ijpras.comresearchgate.net Furthermore, it demonstrated a decrease in DNA damage in the treated group compared to aluminum-treated rats. ijpras.com While this study highlights the beneficial effects of a nicotinate complex in an aluminum-stressed in vivo system, it is important to note that these findings pertain to a copper-nicotinate complex and not directly to this compound.

Investigation of Nicotinate Complex Effects on Aluminum-Induced Oxidative Stress in Animal Brain Tissues

Analysis of Genotoxic Effects in Animal Models Exposed to Aluminum and Nicotinate Analogues

Specific research analyzing the genotoxic effects of this compound in animal models exposed to aluminum or its analogues is not widely reported. While aluminum itself is known to cause DNA damage and genotoxicity in various experimental settings nih.govwikipedia.org, and certain nicotinate analogues or related compounds have been explored for their protective or modulating effects on such damage, direct studies focusing on this compound's role in this area are not prominent in the available scientific discourse.

Research in Plant Systems

Direct research specifically evaluating this compound in the context of plant systems, including its potential role in aluminum tolerance mechanisms or metabolic and physiological adaptations, is not commonly found in the scientific literature.

Evaluation of Nicotinate Riboside Transporters in Plant Aluminum Tolerance

The role of nicotinate riboside transporters in plant aluminum tolerance has been a subject of research, highlighting mechanisms by which plants manage aluminum toxicity nih.gov. However, studies specifically investigating the involvement or impact of this compound on these transporters or its direct contribution to plant aluminum tolerance have not been identified within the scope of this review.

Metabolic and Physiological Adaptations in Plants to Aluminum Exposure

Plants exhibit various metabolic and physiological adaptations to cope with aluminum exposure, which can be a significant stress factor in acidic soils. These adaptations include changes in organic acid exudation, cell wall modifications, and antioxidant responses. Nevertheless, specific research detailing the influence or involvement of this compound in these metabolic and physiological adaptive processes in plants is not extensively documented.

Applied Research and Materials Science Applications of Nicotinate and Aluminum Nicotinate Systems

Electrodeposition Processes Utilizing Nicotinic Acid Derivatives as Additives

Nicotinic acid (NA) and its derivatives, such as methyl nicotinate (B505614) (MN), are widely employed as additives in metal electrodeposition from advanced electrolytes like deep eutectic solvents (DESs) and ionic liquids (ILs). These additives are crucial for tailoring the physical and mechanical properties of electrodeposited coatings, including surface finish, roughness, uniformity, hardness, and corrosion resistance. wikipedia.orgfishersci.co.ukuni.lufishersci.atuni.lu Research has investigated their effects on the electrodeposition of various metals, including copper (Cu), nickel (Ni), cobalt (Co), zinc (Zn), and aluminum (Al). wikipedia.orgfishersci.co.ukuni.lufishersci.atuni.lu

Influence on Metal Deposition Potential and Nucleation Mechanisms

Nicotinic acid and its derivatives exert a notable influence on the electrochemical behavior of metal deposition. The presence of nicotinic acid typically shifts the deposition potential of metals, such as copper, nickel, and cobalt, to more negative values. This shift indicates an inhibitory effect on the metal reduction process. wikipedia.orguni.lu This inhibition is often attributed to the adsorption of the additive molecules onto the electrode surface, which blocks active sites and impedes the direct reduction of metal ions. fishersci.co.ukfishersci.at

Furthermore, nicotinic acid and methyl nicotinate significantly alter the nucleation and growth mechanisms of electrodeposits. For instance, in copper electrodeposition, nicotinic acid affects the diffusion coefficient of copper species and can lead to the formation of new copper complexes within the electrolyte. In the case of nickel, nicotinic acid can change the nucleation mechanism from an instantaneous model to a progressive one. fishersci.at For cobalt deposition, while the additive-free system exhibits instantaneous nucleation, the addition of nicotinic acid can modify this behavior as the nuclei grow, suggesting a more complex interaction with the growing film. uni.lu

The following table summarizes the observed influence of nicotinic acid on deposition potential and nucleation for various metals:

Table 1: Influence of Nicotinic Acid on Metal Deposition Characteristics

| Metal Electrodeposited | Effect on Deposition Potential | Effect on Nucleation Mechanism | Reference |

| Copper (Cu) | Shifts to more negative values | Affects diffusion coefficient, new species formation | , |

| Nickel (Ni) | Shifts to more negative values | Can change from instantaneous to progressive | wikipedia.org, fishersci.at |

| Cobalt (Co) | Shifts to more negative values | Changes from instantaneous as nuclei grow | wikipedia.org, uni.lu |

| Zinc (Zn) | Inhibits deposition | Affects nucleation | fishersci.co.uk |

Modification of Surface Morphology and Crystal Structure of Electrodeposits

Nicotinic acid and methyl nicotinate are recognized as effective brighteners and leveling agents in electrodeposition. Their inclusion in plating baths results in the formation of highly uniform, smooth, and bright metal deposits, a stark contrast to the dull or black coatings typically obtained in their absence. wikipedia.orgfishersci.co.ukuni.lufishersci.atuni.lu This modification of surface morphology is largely due to the additives' ability to modify the electrical double layer at the electrode-electrolyte interface. wikipedia.orguni.lu

Beyond surface appearance, these additives also profoundly influence the internal crystal structure and preferential orientation of the electrodeposited films. For example, in nickel electrodeposition, nicotinic acid and methyl nicotinate have been shown to direct crystal growth towards the orientation, while other additives may favor a orientation. wikipedia.orgfishersci.at For cobalt deposits, the presence of these additives leads to increased hardness, a property directly correlated with changes in the crystal structure. wikipedia.orguni.lu In the context of zinc-tin alloys, the phase composition of the deposited material is dependent on the specific additive used. fishersci.co.uk When applied to aluminum electrodeposition, nicotinic acid and methyl nicotinate facilitate the formation of nanocrystalline coatings, often exhibiting a strong (200) preferential orientation. Nicotinic acid is also noted for its significant grain refining effect, capable of achieving very fine grain sizes, such as approximately 4.2 nm for nickel deposits.

The following table highlights the impact of nicotinic acid derivatives on the morphology and crystal structure of various electrodeposits:

Table 2: Effects of Nicotinic Acid Derivatives on Electrodeposit Morphology and Crystal Structure

| Metal Electrodeposited | Additive(s) Used | Morphological Outcome | Crystal Structure/Orientation Effects | Reference |

| Copper (Cu) | Nicotinic acid (NA) | Bright, highly uniform, smooth | Affects crystal structures | ,, |

| Nickel (Ni) | NA, Methyl nicotinate (MN) | Brighter, flatter, increased hardness | Directs crystal growth to orientation; grain refining (~4.2 nm) | wikipedia.org, fishersci.at, |

| Cobalt (Co) | NA, MN | Flat, shiny, highly uniform, increased hardness | Affects crystal structure | wikipedia.org, uni.lu |

| Zinc (Zn) | Nicotinic acid (NA) | Bright, highly uniform, smooth | Refines crystal size | fishersci.co.uk, uni.lu |

| Aluminum (Al) | NA, MN | Bright, very smooth | Nanocrystalline, strong (200) preferential orientation | , |

Electrochemical Characterization Techniques (Cyclic Voltammetry, Chronoamperometry, Chronocoulometry)

To understand the complex interactions of nicotinic acid derivatives during electrodeposition, a suite of electrochemical characterization techniques is employed:

Cyclic Voltammetry (CV): This technique is extensively used to investigate the electrochemical properties and redox behavior of the plating bath, both with and without additives. CV curves provide insights into the deposition potential, peak currents, and the reversibility of the electrochemical reactions, revealing how additives inhibit or promote metal deposition. wikipedia.orgfishersci.co.ukuni.lufishersci.at

Chronoamperometry (CA): By applying a potential step and monitoring the resulting current as a function of time, chronoamperometry is a powerful tool for studying nucleation mechanisms, reaction kinetics, and determining diffusion coefficients of metal ions. The shape of the current-time transients can indicate whether nucleation is instantaneous or progressive. wikipedia.orguni.lufishersci.at

Chronocoulometry: This technique measures the charge passed as a function of time after a potential step. It is utilized to determine various electrochemical properties, nucleation mechanisms, and kinetics. Chronocoulometry helps in calculating diffusion coefficients and assessing the charge-mass balance and current efficiency of the deposition process. wikipedia.org

In addition to these electrochemical methods, other analytical techniques are critical for comprehensive characterization:

Electrochemical Quartz Crystal Microbalance (EQCM): Used to monitor mass changes on the electrode surface during deposition, providing information on current efficiency. wikipedia.org

Scanning Electron Microscopy (SEM): Provides detailed images of the surface morphology of the electrodeposits, revealing features like uniformity, roughness, and grain size. wikipedia.orgfishersci.co.ukuni.lu

Atomic Force Microscopy (AFM): Offers high-resolution topographical information, allowing for precise measurements of surface roughness and detailed morphological analysis. fishersci.co.uk

X-ray Diffraction (XRD): Used to determine the crystal structure, phase composition, and preferential orientation of the electrodeposited films. wikipedia.orgfishersci.co.ukuni.lufishersci.at

Polymeric Applications of Nicotinate Complexes (e.g., Crosslinking Agents)

While specific detailed research on aluminum nicotinate as a crosslinking agent in polymeric systems is not extensively documented in the provided sources, the broader category of nicotinate derivatives finds applications in materials science related to polymers. Crosslinking agents are compounds that form strong chemical bonds between polymer chains, leading to enhanced mechanical strength, stability, and other physicochemical properties of the resulting material.

Nicotinate derivatives have been explored in the development of advanced coatings and polymers, contributing to enhanced chemical resistance and durability. For instance, nicotinic acid itself has been incorporated into grafted polymer electrodes, demonstrating its utility in modifying electrode materials for electrochemical studies. The unique structural features of nicotinate derivatives, such as the pyridine (B92270) ring and carboxylic acid group, offer potential for various interactions within polymer matrices, including hydrogen bonding or coordination, which could influence polymer properties.

Role in Other Industrial and Technological Processes

Beyond the direct use of nicotinic acid derivatives as additives in electrodeposition, the broader implications of their impact on material properties extend to various industrial and technological processes. The ability to produce bright, uniform, and hard metal coatings with controlled crystal structures and refined grain sizes through electrodeposition is of significant industrial importance. These enhanced coatings are crucial for applications requiring improved corrosion resistance, wear resistance, and specific electrical or mechanical properties.

Electrodeposited aluminum coatings, for example, are vital in industries such as automotive, aviation, shipbuilding, construction, and electronics, where their excellent corrosion resistance and lightweight properties are highly valued. The research into nicotinic acid derivatives contributes to the development of more efficient and environmentally friendly electroplating processes, particularly those utilizing deep eutectic solvents and ionic liquids as "green solvents." While aluminum polymer composites are used in various engineering applications for their improved specific strength and wear resistance, the specific role of nicotinate compounds as components in these composites is not explicitly detailed in the provided research.

Patent Landscape and Intellectual Property Considerations in Aluminum Nicotinate Research

Analysis of Historical Patents Related to Aluminum Nicotinate (B505614) Composition and Manufacturing

Historical patents concerning aluminum nicotinate illuminate its early development and the foundational intellectual property established around its composition and methods of manufacture. One significant early patent, US2970082A, titled "this compound compositions for hypercholesteremia," was filed in 1958 and granted in 1961. This patent describes the preparation of this compound by dissolving nicotinic acid in hot water and subsequently adding a slurry of aluminum hydroxide (B78521) uni.lu. The resulting precipitate, a mixture of this compound and a small amount of aluminum hydroxide, is then collected and dried uni.lu. The patent further details the incorporation of this compound into dosage unit forms with pharmaceutically acceptable carriers, including tablets and gelatin capsules uni.lu.

Another notable patent, US3777029A, issued in 1973, focuses on "Chewable multivitamin tablets containing this compound" nih.gov. This patent similarly outlines the preparation of this compound, emphasizing its low solubility and innocuous taste, which make it suitable for chewable formulations nih.gov.

Beyond these early U.S. patents, this compound has also appeared in European patent applications. For instance, European Patent Application No. 94 306 847.8 (published as EP 643 965) references this compound within the scope of sustained-release medicaments intended for the treatment of hyperlipidemia quora.comctdbase.org. This indicates a continued interest in developing advanced formulations and applications for nicotinate-based compounds.

The following table summarizes key historical patents related to this compound:

| Patent Number | Title | Filing Date | Grant Date | Key Aspects of Composition/Manufacturing |

| US2970082A uni.lu | This compound compositions for hypercholesteremia | October 7, 1958 | January 31, 1961 | Preparation from nicotinic acid and aluminum hydroxide; inclusion in dosage unit forms (tablets, capsules) with pharmaceutically acceptable carriers. |

| US3777029A nih.gov | Chewable multivitamin tablets contain-ing this compound | Not specified in snippet (Granted 1973) | December 4, 1973 | Preparation from nicotinic acid and aluminum hydroxide; use in chewable multivitamin tablets due to low solubility and innocuous taste. |

| EP 643 965 (Application No. 94 306 847.8) quora.comctdbase.org | Nicotinic acid compositions for treating hyperlipidemia | Not specified in snippet (Published 1995) | Not specified in snippet (Refused 2003, appealed 2010) | Use of this compound (among other derivatives) in sustained-release medicaments for hyperlipidemia. |

Research Use Exemptions in Patent Law Relevant to Compound Development

Research use exemptions, also known as experimental use exceptions, are critical provisions in patent law that aim to balance the exclusive rights of patent holders with the broader public interest in scientific advancement and innovation. In the context of compound development, these exemptions allow researchers to use patented inventions for specific experimental purposes without incurring liability for patent infringement.

In the United States, two primary forms of research use exemptions exist:

Judicially Created Common Law Experimental Use Exemption: This exemption, developed through case law, is generally narrow in scope. Historically, it has been interpreted to permit the use of patented inventions solely for "philosophical taste, or curiosity, or or for mere amusement," rather than for any commercial or business-related objectives nih.govdrd2023.org. This narrow interpretation means that most research conducted with a commercial purpose, even if it is for further development, may not fall under this common law exception drd2023.org.

Statutory "Safe Harbor" Provision (Hatch-Waxman Act, 35 U.S.C. § 271(e)(1)): This exemption, enacted as part of the Hatch-Waxman Act in 1984, is particularly relevant to pharmaceutical compound development nih.gov. It explicitly permits the use of patented compounds or processes "solely for uses reasonably related to the development and submission of information under a Federal law which regulates the manufacture, use, or sale of drugs or veterinary biological products". The primary intent of this provision is to facilitate the development of generic drugs by allowing generic manufacturers to conduct necessary testing for regulatory approval (e.g., FDA approval) before patent expiration. The U.S. Supreme Court has interpreted this "safe harbor" broadly, extending its coverage to include preclinical testing, provided the information generated is "reasonably related" to the development and submission of information for federal regulatory processes.

Beyond the United States, many other jurisdictions, including those in Europe and parts of Asia, have their own versions of research exemptions, which can sometimes be broader than the U.S. common law exception. For example, some European jurisdictions, such as Germany, allow acts done for "experimental purposes relating to the subject matter of the patented invention". Countries like Japan, China, Korea, and India also have patent laws that provide exceptions for uses specifically for scientific research and experimentation, which may extend beyond activities directly related to regulatory approval drd2023.org. The "Bolar" exception, covering clinical trials and other preparatory activities for marketing approval, has been integrated into the patent legislation of many countries based on WTO case law.

Future Research Directions for Aluminum Nicotinate

Emerging Methodologies in Nicotinate (B505614) Complex Research

The synthesis and study of nicotinate complexes are evolving with the adoption of sophisticated methodologies. Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in predicting and understanding the physicochemical properties of nicotinate derivatives and their metal complexes nih.govresearchgate.netresearchgate.netfrontiersin.orgmdpi.com. This includes theoretical determination of electronic transitions, properties, and structural analysis through simulated Infrared (IR) spectra nih.govresearchgate.net.

Recent research on nicotinate complexes has explored the synthesis and characterization of new chromium(III)–nicotinate complexes, investigating their kinetic behavior and ligand liberation mechanisms in acidic media researchgate.net. Another area involves the development of polymorphic supramolecular hydrogen-bonded liquid crystal complexes utilizing nicotinates, where experimental methods are complemented by DFT calculations to understand their structural and thermal parameters frontiersin.orgmdpi.com. The optimization of synthesis methods, such as varying initial reagent concentrations for complexes like ferrous ascorbate (B8700270) nicotinate, highlights a general trend towards more controlled and efficient synthetic routes for metal-nicotinate compounds samipubco.com. Furthermore, the broader industrial production methods for nicotinic acid, often involving oxidation processes, continue to be refined, indicating a focus on green chemistry and sustainable practices for the production of nicotinate precursors researchgate.net.

Table 1: Emerging Methodologies in Nicotinate Complex Research (Interactive Data Table)

| Methodology Type | Specific Techniques/Approaches | Application in Nicotinate Complex Research | Reference |

| Computational Chemistry | Density Functional Theory (DFT) | Predicting physicochemical properties, electronic transitions, structural analysis (e.g., IR spectra) | nih.govresearchgate.netresearchgate.netfrontiersin.orgmdpi.com |

| Synthetic Optimization | Variation of Reagent Concentrations | Optimizing synthesis of metal-nicotinate complexes (e.g., ferrous ascorbate nicotinate) | samipubco.com |

| Supramolecular Chemistry | Hydrogen-Bonded Liquid Crystal Complex Synthesis | Developing new polymorphic complexes with specific structural and thermal properties | frontiersin.orgmdpi.com |

| Kinetic Studies | Spectrophotometric Analysis | Investigating ligand liberation kinetics in metal-nicotinate complexes (e.g., chromium(III)–nicotinate) | researchgate.net |

| Green Chemistry Principles | Refinement of Industrial Production Methods | Improving sustainability of nicotinic acid production | researchgate.net |

Potential for Novel Applications of Aluminum Nicotinate Systems

While this compound has established uses as a hypolipidemic agent and in the treatment of pellagra, as well as an ingredient in chewable multivitamin tablets due to its favorable taste and low solubility wikipedia.orgsci-hub.segoogle.com, future research could explore novel applications by leveraging its unique properties as a metal-organic compound.

The low solubility of this compound, which makes it suitable for certain pharmaceutical formulations, could also be advantageous in material science applications where controlled release or specific surface interactions are desired google.com. For instance, other organo-metallic compounds like chromium nicotinate are being explored for uses requiring non-aqueous solubility, such as in solar energy and water treatment applications americanelements.com. This suggests a potential for this compound to be investigated for similar roles, perhaps as a component in advanced materials, coatings, or as a precursor in the synthesis of aluminum-based catalysts or functional materials, given the general utility of nicotinic acid in stabilizing metal ions in industrial processes researchgate.net. Research could focus on synthesizing and characterizing various this compound systems (e.g., different stoichiometries or coordination environments) and evaluating their performance in these emerging fields.

Integration of Multi-Omics Approaches in Biological Studies

The application of multi-omics approaches represents a significant future direction for understanding the biological interactions of this compound. Multi-omics, which encompasses genomics, transcriptomics, proteomics, metabolomics, and ionomics, provides a comprehensive view of molecular and cellular changes in biological systems rsc.orgfrontiersin.orgmdpi.com.

Although specific studies on this compound using multi-omics were not found, the broader field of metal-based compounds and their biological effects is increasingly utilizing these integrated approaches rsc.orgrsc.orgnih.gov. For example, multi-omics has been employed to elucidate the mechanisms of action, toxicity, and therapeutic potential of various metal-based compounds by identifying molecular targets and affected metabolic pathways rsc.orgrsc.orgnih.gov. The integration of metallomics (the study of metals in biological systems) with other omics technologies can provide in-depth insights into how metal complexes interact with biological components, including their uptake, distribution, and the resulting cellular responses rsc.orgnih.gov. Future research on this compound could employ these advanced multi-omics strategies to comprehensively map its biological fate, understand its precise molecular targets, and identify the pathways it influences, moving beyond its currently understood pharmacological actions.

Table 2: Multi-Omics Approaches in Metal Complex Biological Studies (Interactive Data Table)

| Omics Type | Focus Area | Relevance to this compound Research | Reference |

| Genomics | Gene expression and DNA changes | Identifying genetic responses to this compound exposure | rsc.orgfrontiersin.orgmdpi.com |

| Transcriptomics | RNA expression profiles | Understanding gene transcription changes induced by this compound | rsc.orgfrontiersin.orgrsc.org |

| Proteomics | Protein expression and modification | Characterizing protein targets and pathways affected by this compound | rsc.orgfrontiersin.orgnih.gov |

| Metabolomics | Metabolite profiling | Elucidating metabolic pathway alterations due to this compound interaction | rsc.orgfrontiersin.orgrsc.org |

| Ionomics | Micro and macro ion profiling | Analyzing the distribution and impact of aluminum ions in biological systems | frontiersin.org |

| Metallomics | Metal speciation and interactions | Gaining in-depth insights into the mechanism of action of metal-based compounds | rsc.orgnih.gov |

Advanced Characterization Techniques for Complex Structural Analysis

Advanced characterization techniques are essential for a thorough understanding of the structural and electronic properties of this compound and related complexes. Beyond traditional methods, modern spectroscopic and computational tools offer unprecedented detail.

Density Functional Theory (DFT) calculations are extensively used for theoretical structural analysis, including the determination of vibrational spectra (FT-IR, FT-Raman), electronic parameters (e.g., Non-Linear Optics (NLO), Frontier Molecular Orbitals (FMO)), and molecular topology (e.g., Atoms in Molecules (AIM), Electron Localization Function (ELF) maps) nih.govresearchgate.netresearchgate.netfrontiersin.orgmdpi.com. These computational approaches can predict reactive sites using Fukui functions and analyze electron delocalization through Natural Bond Orbital (NBO) analysis researchgate.net.

Experimentally, techniques such as UV-Vis spectroscopy, Surface-Enhanced Raman Spectroscopy (SERS), Differential Scanning Calorimetry (DSC), and Polarized Optical Microscopy (POM) are employed for characterizing the electronic, vibrational, thermal, and mesomorphic properties of nicotinate complexes nih.govresearchgate.netfrontiersin.orgmdpi.com. Circular Dichroism (CD) spectroscopy and fluorescence thermal shift assays are valuable for studying the conformational stability and structural changes of proteins in the presence of metal ions, which can be adapted to understand the interactions of this compound with biological macromolecules mdpi.com. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful tool for metallome profiling and analyzing the distribution of metal ions within biological samples, offering insights into the fate of aluminum in biological systems rsc.org. The combination of these advanced experimental and computational techniques will be crucial for unraveling the intricate structural details and interaction mechanisms of this compound.

Table 3: Advanced Characterization Techniques for Complex Structural Analysis (Interactive Data Table)

| Technique Type | Specific Techniques | Application in Nicotinate Complex Analysis | Reference |

| Computational | Density Functional Theory (DFT) | Predicting structural, electronic, and physicochemical properties; simulating IR/Raman spectra; analyzing molecular topology (AIM, ELF) | nih.govresearchgate.netresearchgate.netfrontiersin.orgmdpi.com |

| Non-Linear Optics (NLO), Frontier Molecular Orbitals (FMO), Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), Fukui Functions | Analyzing electronic parameters, reactivity, and electron delocalization | researchgate.net | |

| Spectroscopic | UV-Vis Spectroscopy | Determining electronic transitions and properties | nih.govresearchgate.net |

| FT-IR Spectroscopy, FT-Raman Spectroscopy | Structural analysis and identification of functional groups | nih.govresearchgate.netresearchgate.netfrontiersin.orgmdpi.com | |

| Surface-Enhanced Raman Spectroscopy (SERS) | Exploring adsorption and vibrational properties | nih.govresearchgate.net | |

| Circular Dichroism (CD) Spectroscopy | Studying secondary structure and conformational changes of biomolecules | mdpi.com | |

| Thermal & Optical | Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM) | Characterizing thermal behavior and mesophases of liquid crystal complexes | frontiersin.orgmdpi.com |

| Mass Spectrometry | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Metallome profiling and analysis of metal distribution in biomolecules | rsc.org |

| Biophysical | Fluorescence Thermal Shift Assay | Studying protein stability and ligand binding | mdpi.com |

Q & A

Q. What are the primary biochemical pathways involving aluminum nicotinate, and how do they inform experimental design?

this compound participates in nicotinate and nicotinamide metabolism (KEGG map00760), critical for NAD+/NADP+ biosynthesis . Researchers should prioritize metabolomic profiling (e.g., LC-MS or GC-MS) to track nicotinate derivatives in vitro and in vivo. Pathway analysis tools like MetaboAnalyst 5.0 can identify dysregulated metabolites linked to lipid metabolism or redox imbalances . Experimental designs must account for species-specific differences in nicotinate uptake, as transport kinetics vary between retinal and brain barriers .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

Follow strict protocols for synthesis: react aluminum salts with nicotinic acid in aqueous solution under controlled pH . Characterization requires elemental analysis, IR spectroscopy, and thermal gravimetric analysis to confirm purity and structure . For known compounds, cross-reference with CAS 1976-28-9 and validate against spectral databases. Novel compounds demand additional NMR/X-ray crystallography data . Document synthesis parameters (e.g., solvent ratios, temperature) in supplemental materials to enable replication .

Q. What analytical techniques are optimal for studying this compound’s stability in biological systems?

Use synchronous thermal analysis (TGA-IR) to assess decomposition profiles under physiological temperatures (e.g., 37°C) . For in vitro stability, employ HPLC-UV to monitor nicotinate release in simulated body fluids. In vivo studies require autoradiography or isotope tracing (e.g., [³H]-nicotinate) to track retinal or hepatic accumulation . Ensure assays account for pH-dependent solubility, as this compound degrades in acidic environments .

Advanced Research Questions

Q. How do transport mechanisms of this compound at biological barriers (e.g., blood-retinal barrier) influence dosing regimens?

this compound uptake is mediated by H⁺-coupled monocarboxylate transporters (MCT1, MCT2, MCT4) . Design pharmacokinetic studies comparing intravenous vs. oral administration, measuring retinal/blood concentration ratios via LC-MS. Adjust dosing based on saturation kinetics: in vivo Kt values for MCTs (~6.7 mM) suggest avoiding plasma concentrations exceeding 20 mM to prevent transporter inhibition . Cross-validate with RT-PCR to confirm MCT isoform expression in target tissues .

Q. What methodologies resolve contradictions between in vitro and in vivo data on this compound’s metabolic effects?

Discrepancies often arise from oversimplified in vitro models. Use TR-iBRB2 cell lines (mimicking blood-retinal barrier transport) paired with microdialysis in live rodents . For NAD+ depletion studies, integrate transcriptomics (e.g., RNA-seq of NAMPT expression) with metabolomics to contextualize in vitro IC₅₀ values . Statistical tools like Bland-Altman plots can quantify bias between models .

Q. How can thermodynamic studies of this compound-ligand interactions improve drug formulation?

Conduct solvation thermodynamics in binary solvents (e.g., water-ethanol) using isothermal titration calorimetry (ITC). This compound’s ΔtrHr (enthalpy of transfer) reveals stability in hydrophobic matrices . For complexation with metal ions (e.g., Cu²⁺), pair IR spectroscopy with DFT calculations to predict binding affinities and optimize chelation-resistant formulations .

Q. What computational models predict this compound’s off-target effects on nicotinamide metabolism?

Leverage pathway-association models (e.g., Reactome) to map nicotinate metabolism nodes vulnerable to inhibition . Machine learning frameworks correlating side effects (e.g., fibrosis, ascites) with NAD+ depletion can prioritize in vivo toxicity assays . Validate predictions using CRISPR-Cas9 knockdown of NAMPT in hepatic organoids .

Methodological Frameworks for Research Design

Q. How to apply the PICOT framework to clinical studies on this compound?

- Population (P): Patients with dyslipidemia or retinal metabolic disorders.

- Intervention (I): Oral/intravenous this compound at 50–200 mg/kg.

- Comparison (C): Placebo vs. existing NAD+ precursors (e.g., nicotinamide riboside).

- Outcome (O): Serum NAD+ levels, lipid profiles, or retinal function metrics.

- Time (T): Acute (24-hour pharmacokinetics) vs. chronic (4–12-week efficacy) .

Q. What statistical approaches validate metabolomic findings in this compound studies?

Use multivariate analysis (PCA, PLS-DA) to distinguish metabolite clusters. Apply false discovery rate (FDR) correction to pathway enrichment results (e.g., Benjamini-Hochberg) . For longitudinal data, mixed-effects models account for inter-subject variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.